![molecular formula C22H22N4O5 B2412919 methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate CAS No. 1251671-23-4](/img/structure/B2412919.png)
methyl 4-(2-(3-(3-(methylamino)-3-oxopropyl)-2-oxoquinoxalin-1(2H)-yl)acetamido)benzoate
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Overview
Description
The compound contains several functional groups including a methylamino group, a propyl group, a quinoxalinone group, an acetamido group, and a benzoate ester group . These groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methylamino group could be introduced via reductive amination, the acetamido group via acetylation, and the benzoate ester group via esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (quinoxalinone). The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification, the amide group could participate in condensation reactions, and the quinoxalinone group could undergo various substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces, and its reactivity would be determined by the functional groups present .Scientific Research Applications
Furaneol® (HDMF): Compound X is closely related to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®. HDMF and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals found in various fruits. Due to their attractive sensory properties, they are highly appreciated by the food industry .
Biosynthesis: In fruits, 2,5-dimethyl-3(2H)-furanones (including HDMF) are synthesized through enzymatic steps. Additionally, HDMF can also be produced via the Maillard reaction, a non-enzymatic browning process that occurs during cooking or food processing. Understanding the biosynthetic pathway and availability of relevant enzymes is crucial for biotechnological applications .
Water Treatment
Another application involves the compound’s use in controlling microbial growth in water-containing solutions. Specifically:
- Methylisothiazolinone (MIT) : Compound X is related to methylisothiazolinone (MIT), which is used as a biocide in water-based products. It is often formulated with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a 3:1 mixture (CMIT:MIT) for commercial use. This combination helps prevent microbial contamination in various water-based systems .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s designed to participate in .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-[3-[3-(methylamino)-3-oxopropyl]-2-oxoquinoxalin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-23-19(27)12-11-17-21(29)26(18-6-4-3-5-16(18)25-17)13-20(28)24-15-9-7-14(8-10-15)22(30)31-2/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFXVEYWTBPPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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